molecular formula C7H8ClN3O2 B2909767 Ethyl 2-amino-6-chloropyrimidine-4-carboxylate CAS No. 1240603-23-9

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate

Cat. No.: B2909767
CAS No.: 1240603-23-9
M. Wt: 201.61
InChI Key: XBFBLFCFZNOEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anti-inflammatory or antimicrobial agent.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate
  • Ethyl 2-amino-6-bromopyrimidine-4-carboxylate
  • Ethyl 2-amino-6-fluoropyrimidine-4-carboxylate

Uniqueness

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 6 and the ethyl ester group at position 4 make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-amino-6-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFBLFCFZNOEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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